molecular formula C20H19ClN4O2S B11268074 3-(4-(3-Chlorophenyl)piperazin-1-yl)-6-(phenylsulfonyl)pyridazine

3-(4-(3-Chlorophenyl)piperazin-1-yl)-6-(phenylsulfonyl)pyridazine

Cat. No.: B11268074
M. Wt: 414.9 g/mol
InChI Key: KMFMERCWDZMFNJ-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-6-[4-(3-chlorophenyl)piperazin-1-yl]pyridazine is a complex organic compound that features a pyridazine ring substituted with a benzenesulfonyl group and a piperazine ring bearing a 3-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-6-[4-(3-chlorophenyl)piperazin-1-yl]pyridazine typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazine core, followed by the introduction of the benzenesulfonyl and piperazine groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired substitutions and couplings occur efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-6-[4-(3-chlorophenyl)piperazin-1-yl]pyridazine can undergo various chemical reactions, including:

    Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzenesulfonyl group would yield sulfone derivatives, while reduction of nitro groups would yield amines.

Scientific Research Applications

3-(benzenesulfonyl)-6-[4-(3-chlorophenyl)piperazin-1-yl]pyridazine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-6-[4-(3-chlorophenyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis-[4-(3-chlorophenyl)piperazin-1-yl]propane: Similar in structure but with a propane linker instead of a pyridazine ring.

    (E)-2-(benzenesulfonyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]prop-2-enenitrile: Contains a prop-2-enenitrile group instead of a pyridazine ring.

Uniqueness

3-(benzenesulfonyl)-6-[4-(3-chlorophenyl)piperazin-1-yl]pyridazine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C20H19ClN4O2S

Molecular Weight

414.9 g/mol

IUPAC Name

3-(benzenesulfonyl)-6-[4-(3-chlorophenyl)piperazin-1-yl]pyridazine

InChI

InChI=1S/C20H19ClN4O2S/c21-16-5-4-6-17(15-16)24-11-13-25(14-12-24)19-9-10-20(23-22-19)28(26,27)18-7-2-1-3-8-18/h1-10,15H,11-14H2

InChI Key

KMFMERCWDZMFNJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NN=C(C=C3)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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